molecular formula C7H11NO2 B11759597 Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate

Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate

Cat. No.: B11759597
M. Wt: 141.17 g/mol
InChI Key: IDVMGUFJVDTWOE-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate is a bicyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties. The compound features a bicyclo[2.1.1]hexane framework, which is a saturated bicyclic structure, and an ester functional group. This combination makes it a valuable building block in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate typically involves the use of photochemistry. One efficient method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be carried out under UV light, and the resulting product can be further derivatized through various transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the modular approach used in its synthesis suggests that it can be produced on a larger scale using batch processes. The key steps would involve the preparation of the starting materials, the [2+2] cycloaddition reaction, and subsequent purification and derivatization steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ester group or other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as reflux, stirring, and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate depends on its specific application. In general, the compound’s bicyclic structure allows it to interact with various molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis or other transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways involved would vary based on the specific context and target.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate include other bicyclo[2.1.1]hexane derivatives and azabicyclic compounds. Examples include:

Uniqueness

This compound is unique due to its specific ester functional group and the position of the nitrogen atom within the bicyclic framework. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique azabicyclic structure characterized by the presence of a nitrogen atom within a bicyclic framework. Its molecular formula is C8_{8}H13_{13}NO2_{2}, with a molecular weight of approximately 157.19 g/mol. The compound's structure allows for various interactions with biological molecules, particularly through hydrogen bonding facilitated by the nitrogen atom.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. Preliminary studies suggest that this compound may influence synaptic transmission and neuronal excitability, indicating potential applications in treating neurological disorders such as depression and anxiety.

Key Mechanisms:

  • Neurotransmitter Interaction : The compound's structural similarity to neurotransmitters suggests it may act as an agonist or antagonist at specific receptor sites.
  • Nucleophilic Substitutions : The presence of the carboxylic acid functional group allows for nucleophilic substitutions, which can lead to the formation of derivatives with altered biological activities.

Biological Activity and Research Findings

Research has indicated that this compound exhibits significant biological activity, particularly in neuropharmacology. Below are notable findings from various studies:

Study Focus Findings
NeuropharmacologyDemonstrated significant binding affinity to dopamine receptors, suggesting potential mood-enhancing effects.
Interaction StudiesShowed interactions with serotonin receptors that may influence anxiety-related behaviors in animal models.
Synthesis and ActivitySynthesized derivatives exhibited enhanced potency in receptor binding assays compared to the parent compound.

Case Study 1: Neurotransmitter Receptor Binding

In a study examining the binding affinity of this compound at dopamine receptors, researchers found that the compound displayed a Ki value indicative of moderate affinity, suggesting its potential as a therapeutic agent for mood disorders.

Case Study 2: Behavioral Impact

Animal models treated with this compound showed reduced anxiety-like behaviors in standard tests (e.g., elevated plus maze), pointing towards its potential use in anxiety treatment.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-5(3-4)8-6/h4-6,8H,2-3H2,1H3

InChI Key

IDVMGUFJVDTWOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CC(C2)N1

Origin of Product

United States

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